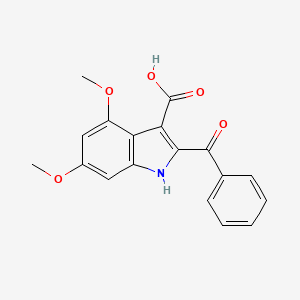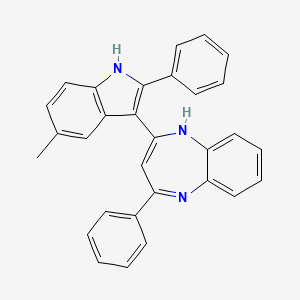
2-(5-Methyl-2-phenyl-3H-indol-3-ylidene)-4-phenyl-2,5-dihydro-1H-1,5-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-2-phenyl-3H-indol-3-ylidene)-4-phenyl-2,5-dihydro-1H-1,5-benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which combines an indole moiety with a benzodiazepine framework. The presence of both indole and benzodiazepine rings in its structure makes it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-phenyl-3H-indol-3-ylidene)-4-phenyl-2,5-dihydro-1H-1,5-benzodiazepine typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Benzodiazepine Moiety: The benzodiazepine ring can be synthesized through the condensation of o-phenylenediamine with a suitable diketone or ketoester.
Coupling of Indole and Benzodiazepine Rings: The final step involves the coupling of the indole and benzodiazepine moieties through a condensation reaction, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2-phenyl-3H-indol-3-ylidene)-4-phenyl-2,5-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and benzodiazepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions (e.g., acidic or basic).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
2-(5-Methyl-2-phenyl-3H-indol-3-ylidene)-4-phenyl-2,5-dihydro-1H-1,5-benzodiazepine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.
Pharmacology: Research focuses on its interaction with neurotransmitter receptors and its effects on the central nervous system.
Biological Studies: The compound is used to investigate cellular pathways and mechanisms of action in various biological systems.
Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-phenyl-3H-indol-3-ylidene)-4-phenyl-2,5-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Additionally, it may modulate other neurotransmitter systems, contributing to its pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Indole Derivatives: Compounds such as tryptophan and serotonin, which contain the indole moiety.
Uniqueness
2-(5-Methyl-2-phenyl-3H-indol-3-ylidene)-4-phenyl-2,5-dihydro-1H-1,5-benzodiazepine is unique due to its combined indole and benzodiazepine structure, which may confer distinct pharmacological properties compared to other benzodiazepines or indole derivatives. This dual structure allows for potential interactions with multiple molecular targets, making it a valuable compound for research in medicinal chemistry and pharmacology.
Properties
CAS No. |
827347-64-8 |
|---|---|
Molecular Formula |
C30H23N3 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-(5-methyl-2-phenyl-1H-indol-3-yl)-4-phenyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C30H23N3/c1-20-16-17-24-23(18-20)29(30(33-24)22-12-6-3-7-13-22)28-19-27(21-10-4-2-5-11-21)31-25-14-8-9-15-26(25)32-28/h2-19,32-33H,1H3 |
InChI Key |
UUDZVUCYUFTCGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=CC(=NC4=CC=CC=C4N3)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


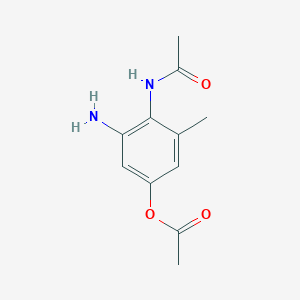
![(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine](/img/structure/B12535849.png)
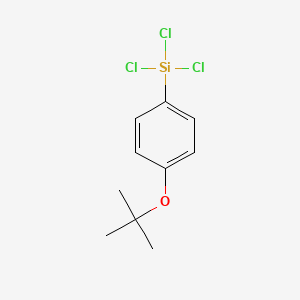
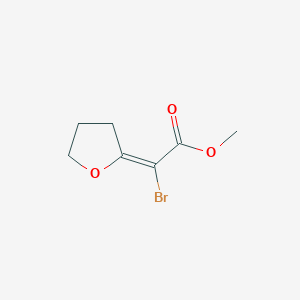
methylidene}amino]benzoic acid](/img/structure/B12535877.png)
![1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12535884.png)
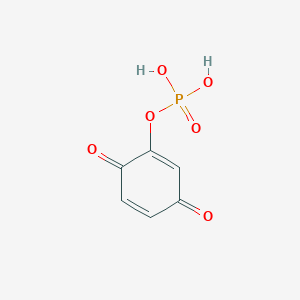

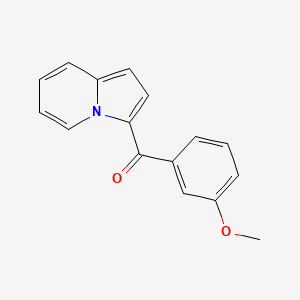
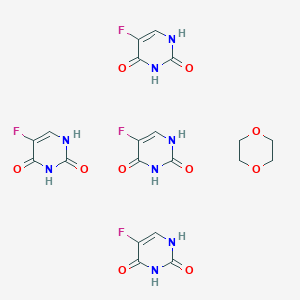
![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)
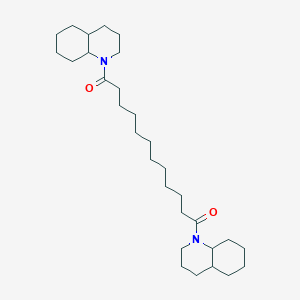
![Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]-](/img/structure/B12535928.png)
